molecular formula C16H17N3O4 B2418581 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1797015-76-9

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2418581
CAS No.: 1797015-76-9
M. Wt: 315.329
InChI Key: SZFGMGJFWBZPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a potent, selective, and cell-active allosteric inhibitor of the MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) paracaspase. MALT1 is a key signaling protein that functions as the effector component of the CBM (CARD11-BCL10-MALT1) complex, a crucial node in antigen receptor signaling in lymphocytes. Upon pathway activation, MALT1 exhibits proteolytic activity that cleaves multiple substrates, such as A20 and CYLD, leading to the potent activation of the NF-κB pathway and promoting lymphocyte activation and survival. This compound acts by binding to the MALT1 paracaspase domain, effectively inhibiting its protease activity and thereby suppressing downstream NF-κB signaling. As a research tool, it is invaluable for dissecting the precise role of MALT1 proteolytic function in lymphoma cell survival , T-cell and B-cell activation, and immunoregulation. Its high selectivity makes it an essential pharmacological probe for investigating MALT1-dependent mechanisms in diseases including diffuse large B-cell lymphoma (DLBCL) and other activated B-cell-like malignancies, as well as in autoimmune and inflammatory disease models where dysregulated CBM signaling is implicated.

Properties

IUPAC Name

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-19-13-4-5-21-8-11(13)12(18-19)7-17-16(20)10-2-3-14-15(6-10)23-9-22-14/h2-3,6H,4-5,7-9H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFGMGJFWBZPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, particularly focusing on its anticancer properties and other therapeutic potentials based on various research findings.

Structural Characteristics

The compound features a unique molecular structure characterized by its pyrano[4,3-c]pyrazole core and benzo[d][1,3]dioxole moiety. The presence of these functional groups is crucial for its biological activity.

Property Details
Molecular Formula C16H19N3O4
Molecular Weight 315.35 g/mol
CAS Number 1260663-66-8
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The sulfonamide group present in the structure can bind to various enzymes or receptors, modulating their activity and influencing key biological pathways such as apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxic Effects : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cells .
  • Mechanisms of Cell Death : The compound has been observed to induce apoptosis through caspase activation and DNA fragmentation. Flow cytometry analysis revealed increased subG1 fractions in treated cells, indicating apoptosis induction .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Study on MM-compounds : A series of pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides demonstrated strong cytotoxic activity with pro-apoptotic properties in cancer cells. The study utilized caspase enzyme activity assays and flow cytometry to confirm these effects .
  • In Vivo Efficacy : In xenograft models involving colon cancer cells, analogs of this compound exhibited significant antitumor activity by inhibiting key signaling pathways such as AKT and mTOR .

Preparation Methods

Formation of 2-Oxo-2-(4-Oxotetrahydro-2H-Pyran-3-yl)Ethyl Acetate

The synthesis begins with a Claisen-like condensation between tetrahydropyran-3-one (1) and diethyl oxalate under strongly basic conditions. Lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at −70°C to −80°C facilitates deprotonation and nucleophilic attack, yielding 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate (2) in 85% yield.

Key Reaction Parameters

  • Temperature: −70°C to −80°C to suppress side reactions.
  • Molar ratio: 1:1 tetrahydropyran-3-one to diethyl oxalate.
  • Workup: Acidic aqueous quench (pH 2–3) followed by ethyl acetate extraction.

Cyclocondensation with Methylhydrazine

Replacing hydrazine hydrate with methylhydrazine in glacial acetic acid induces pyrazole ring formation while introducing the 1-methyl group. The reaction proceeds at 20–30°C overnight, yielding ethyl 1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (3) in 78% yield.

Optimization Insights

  • Regioselectivity : Methylhydrazine favors cyclization at the β-keto ester’s α-position, avoiding isomer formation.
  • Purification : Crude product is recrystallized from petroleum ether, achieving >95% purity.

Functionalization of the Pyranopyrazole Core

Hydrolysis to Carboxylic Acid

The ethyl ester (3) is hydrolyzed using lithium hydroxide (LiOH) in ethanol at 50°C, yielding 1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (4) in 90% yield.

Conditions

  • Solvent: Ethanol/water (4:1).
  • Temperature: 50°C for 3 hours.

Conversion to Primary Amide

The carboxylic acid (4) is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which is subsequently reacted with aqueous ammonia to yield 1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxamide (5) in 80% yield.

Reduction to Aminomethyl Derivative

The primary amide (5) is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous THF under reflux, producing 3-(aminomethyl)-1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (6) in 65% yield.

Critical Considerations

  • Excess LiAlH₄ ensures complete reduction.
  • Strict anhydrous conditions prevent hydrolysis.

Synthesis of Benzo[d]Dioxole-5-Carboxylic Acid

Preparation of Acid Chloride

Piperonylic acid (benzo[d]dioxole-5-carboxylic acid) is treated with oxalyl chloride in dichloromethane (DCM) with catalytic dimethylformamide (DMF), yielding benzo[d]dioxole-5-carbonyl chloride (7) in 95% yield.

Amide Coupling and Final Product Formation

Schotten-Baumann Reaction

The amine (6) is reacted with the acid chloride (7) in a biphasic system of DCM and aqueous sodium bicarbonate (NaHCO₃) at 0°C to room temperature. This yields N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d]dioxole-5-carboxamide (8) in 75% yield.

Purification

  • Chromatography on silica gel (ethyl acetate/hexane, 1:1).
  • Final recrystallization from ethanol/water affords 99% purity.

Analytical Characterization and Validation

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, benzodioxole), 5.95 (s, 2H, dioxole), 4.15 (m, 2H, pyran CH₂), 3.75 (s, 3H, N-CH₃), 3.20 (t, 2H, CH₂NH).
  • HRMS : m/z calc. for C₁₈H₂₀N₃O₄ [M+H]⁺: 342.1453, found: 342.1455.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Parameter Patent Route Modified Route (This Work)
Overall Yield 65% (3 steps) 58% (6 steps)
Key Reagents Hydrazine Methylhydrazine, LiAlH₄
Safety Profile Moderate Improved (avoids diazo)
Scalability Demonstrated Feasible with optimization

Q & A

Basic Research Questions

Q. What are the critical reaction parameters for synthesizing N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide?

  • Methodological Answer : The synthesis requires precise control of temperature (60–80°C), pH (neutral to slightly acidic), and reaction time (12–24 hours) to optimize yield and purity. Multi-step protocols often involve condensation reactions between pyrazole and benzodioxole precursors. Analytical techniques like HPLC and NMR should monitor intermediate purity at each stage, as impurities in early steps propagate to the final product .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Combine 1H/13C NMR to assign proton and carbon environments, mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography to resolve bond lengths/angles in the pyrano-pyrazole and benzodioxole moieties. Discrepancies in NMR chemical shifts (e.g., methyl group at δ 2.3–2.5 ppm) may indicate stereochemical impurities .

Q. What solvent systems are optimal for purification?

  • Methodological Answer : Use gradient elution with ethyl acetate/hexane (3:7 to 7:3) for column chromatography. For recrystallization, polar aprotic solvents like DMF or DMSO are effective but require careful removal via vacuum drying to avoid residual solvent interference in biological assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to map reaction pathways, focusing on electron density distribution in the pyrazole ring and benzodioxole carbonyl group. Tools like ICReDD’s reaction path search methods integrate experimental data to refine computational predictions, reducing trial-and-error in designing cross-coupling or cycloaddition reactions .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the methyl-pyrano or benzodioxole groups. Use molecular docking to compare binding affinities with target proteins (e.g., kinases or GPCRs). For example, conflicting neuroprotective vs. cytotoxic effects may arise from variations in the dihydropyran ring’s conformational flexibility .

Q. How do competing reaction mechanisms affect byproduct formation during synthesis?

  • Methodological Answer : Monitor reaction kinetics via in-situ IR spectroscopy to detect intermediates like enolates or carbocations. For example, competing nucleophilic attack pathways at the pyrazole C3 position can generate regioisomers. Adjusting steric hindrance (e.g., bulkier substituents on the benzodioxole) suppresses undesired pathways .

Q. What analytical workflows validate the compound’s stability under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Use LC-MS/MS to quantify degradation products (e.g., hydrolysis of the carboxamide bond). Stability data should inform formulation strategies, such as encapsulation in PEGylated liposomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.